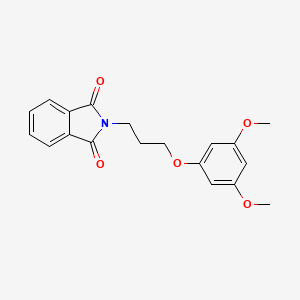

2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione

Description

2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione (CAS: 100840-52-6) is an isoindoline-1,3-dione derivative with a 3,5-dimethoxyphenoxypropyl substituent. Its molecular formula is C₁₉H₁₉NO₅, and it has a molecular weight of 341.36 g/mol . The compound is typically provided as a research-grade sample in solution (e.g., 25 µL at 10 mM concentration) and is stored at room temperature.

The 3,5-dimethoxyphenoxy group confers electron-donating methoxy substituents, which may influence solubility, reactivity, and biological interactions. This compound is distinct from pesticidal isoindoline derivatives (e.g., iprodione, vinclozolin) listed in , as it lacks halogenated or heterocyclic pesticidal motifs.

Propriétés

IUPAC Name |

2-[3-(3,5-dimethoxyphenoxy)propyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-23-13-10-14(24-2)12-15(11-13)25-9-5-8-20-18(21)16-6-3-4-7-17(16)19(20)22/h3-4,6-7,10-12H,5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPQFYCLPSZWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione generally follows a three-step sequence:

Step 1: Preparation of 1-(3-bromopropoxy)-3,5-dimethoxybenzene

This intermediate is synthesized by reacting 3,5-dimethoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate in acetone at elevated temperature (~70°C). The reaction proceeds via nucleophilic substitution, yielding the bromopropoxy derivative in high yield (~94%).Step 2: Formation of this compound

The bromopropoxy intermediate is then reacted with potassium phthalimide in DMF at 40°C overnight. This nucleophilic substitution replaces the bromide with the phthalimide moiety, affording the target isoindoline-1,3-dione derivative with yields around 95%.Step 3: Optional further functionalization or purification

The product is typically purified by column chromatography using dichloromethane/ether mixtures as eluents.

Detailed Experimental Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3,5-Dimethoxyphenol + 1,3-dibromopropane, K2CO3, acetone, 70°C, overnight | Alkylation to form 1-(3-bromopropoxy)-3,5-dimethoxybenzene | ~94 |

| 2 | 1-(3-bromopropoxy)-3,5-dimethoxybenzene + potassium phthalimide, DMF, 40°C, overnight | Nucleophilic substitution to form this compound | ~95 |

| 3 | Purification by column chromatography (CH2Cl2/Et2O) | Isolation of pure compound | - |

Reaction Mechanisms and Notes

Step 1 Mechanism: The phenol oxygen acts as a nucleophile attacking the electrophilic carbon of 1,3-dibromopropane, displacing a bromide ion and forming the ether linkage. Potassium carbonate acts as a base to deprotonate the phenol, enhancing nucleophilicity.

Step 2 Mechanism: Potassium phthalimide, a nucleophile, attacks the alkyl bromide carbon, replacing the bromide and forming the phthalimide-substituted product.

Purification: Column chromatography ensures removal of unreacted starting materials and side products, yielding analytically pure compound.

Solubility and Formulation Preparation

For biological or in vivo applications, the compound is often prepared as a stock solution. A typical preparation involves dissolving a precise amount of the compound in DMSO to make a master stock solution, followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or water to achieve clear formulations suitable for administration.

| Stock Solution Preparation (Example) | Volume of Solvent (mL) for Given Amount (mg) at 1 mM Concentration |

|---|---|

| 1 mg | 2.9295 mL |

| 5 mg | 14.6473 mL |

| 10 mg | 29.2946 mL |

Note: Similar tables exist for 5 mM and 10 mM concentrations with corresponding volumes adjusted accordingly.

Analytical Characterization Supporting Preparation

NMR Spectroscopy: Proton NMR confirms the presence of aromatic protons, methoxy groups, and the propyl linker consistent with the structure. Characteristic chemical shifts include aromatic signals around δ 6.4-7.8 ppm and methoxy groups near δ 3.9 ppm.

Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight consistent with the formula of this compound.

Purity Assessment: High-performance liquid chromatography (HPLC) is used to assess purity, typically employing silica gel columns with dichloromethane/ether eluents.

These analyses are integral to confirming the successful synthesis and purity of the compound.

Summary Table of Key Synthesis Parameters

| Parameter | Details |

|---|---|

| Starting materials | 3,5-Dimethoxyphenol, 1,3-dibromopropane, potassium phthalimide |

| Solvents | Acetone, DMF, dichloromethane, ether |

| Bases | Potassium carbonate |

| Temperature | 40-70°C |

| Reaction time | Overnight (12-16 hours) |

| Purification | Column chromatography (CH2Cl2/Et2O) |

| Yield | 90-95% per step |

| Characterization | NMR, HRMS, HPLC |

Research Findings and Optimization Notes

The reaction conditions are mild and reproducible, favoring high yields and purity.

The use of potassium carbonate and potassium phthalimide as nucleophiles ensures efficient substitution without harsh conditions.

Solvent choice and reaction temperature are optimized to maximize product formation and minimize side reactions.

The stepwise addition and purification allow for scalable synthesis suitable for research and potential pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The aromatic ring and the isoindoline-1,3-dione core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Neuropharmacological Applications

Recent studies have highlighted the potential of isoindoline derivatives, including 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione, as acetylcholinesterase (AChE) inhibitors. A significant decrease in acetylcholine levels is associated with Alzheimer's disease, making AChE inhibitors crucial for therapeutic strategies.

- Study Findings:

- A series of isoindoline derivatives were synthesized and evaluated for their AChE inhibitory activity.

- Compounds exhibited IC50 values ranging from 2.1 to 7.4 μM, indicating potent inhibitory effects.

- Molecular modeling studies suggested that these compounds interact with both catalytic and peripheral active sites of the enzyme, enhancing their potential as neuroprotective agents against oxidative stress in neuronal cells .

Anticancer Activity

Isoindoline derivatives have also been investigated for their anticancer properties. Their ability to modulate various cellular pathways makes them attractive candidates for cancer therapy.

- Mechanism of Action:

- Isoindoline compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

- They have shown promise in inhibiting tumor growth and metastasis in preclinical models.

Anti-inflammatory Properties

Research indicates that isoindoline derivatives possess anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

- Experimental Evidence:

- Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

- This property suggests potential applications in conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Study 1: Neuroprotective Effects

A study conducted on PC12 neuronal cells demonstrated that certain isoindoline derivatives could protect against H2O2-induced cell death. The results indicated that these compounds not only inhibited AChE but also provided neuroprotection through antioxidant mechanisms .

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines revealed that isoindoline derivatives could significantly reduce cell viability and induce apoptosis. The compounds were tested against breast and lung cancer cells, showing promising results that warrant further investigation in vivo .

Mécanisme D'action

The mechanism of action of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione with structurally related isoindoline-1,3-dione derivatives, emphasizing substituent effects, spectral data, and applications:

Key Observations:

Substituent Effects: Electron-Donating vs.

Synthetic Flexibility :

- The target compound’s propyl linker provides conformational flexibility, contrasting with rigid acryloyl or triazolidine-containing derivatives . This flexibility may influence binding interactions in biological systems.

Spectral Trends :

- Isoindoline-1,3-dione derivatives consistently exhibit strong IR absorption at 1700–1785 cm⁻¹ (C=O stretching) . The absence of NH/OH signals in the target compound’s hypothetical NMR (vs. hydrazones or thiones in compounds 17a and 13c) suggests reduced hydrogen-bonding capacity .

Activité Biologique

The compound 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione , also known by its CAS number 100840-52-6, is a derivative of isoindoline-1,3-dione that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H19NO5

- Molecular Weight : 341.36 g/mol

- CAS Number : 100840-52-6

This compound features a unique structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

1. Neuroprotective Effects

Research indicates that isoindoline derivatives exhibit neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer’s. A study demonstrated that several isoindoline derivatives showed significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline in Alzheimer’s patients. The compound's derivatives were tested in silico for their binding affinity to these enzymes, showing promising results with IC50 values ranging from 10 to 140 µM for AChE inhibition and 11 to 80 µM for BuChE inhibition .

2. Antimicrobial Activity

The antimicrobial properties of isoindoline derivatives have been explored extensively. One study synthesized derivatives including the target compound and evaluated their antimicrobial efficacy using standard methods. Results indicated that these compounds exhibited potent antimicrobial activity against various pathogens, suggesting their potential as therapeutic agents in treating infections .

3. Anti-inflammatory Properties

Isoindoline derivatives have also been studied for their anti-inflammatory effects. Compounds similar to this compound have shown the ability to inhibit inflammatory mediators in vitro, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific enzyme targets:

- Acetylcholinesterase Inhibition : The compound's structure allows it to bind effectively at the active site of AChE, leading to increased levels of acetylcholine in the synaptic cleft, which is crucial for cognitive function.

- Antimicrobial Mechanism : The exact mechanism is still under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

Case Studies

Several studies have been conducted on derivatives of isoindoline-1,3-dione:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.